molecular formula C10H10O3S B1331515 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid CAS No. 22536-46-5

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid

Cat. No. B1331515
CAS RN: 22536-46-5
M. Wt: 210.25 g/mol
InChI Key: NNNVHZPLMZHPBQ-UHFFFAOYSA-N
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Description

The compound 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid is a chemical species that has been studied for its reactivity and structural properties. It is known to participate in a one-pot reaction with chalcones, leading to the formation of complex organic molecules through a double Michael addition-aldol reaction sequence . This compound is structurally related to other sulfanyl acetic acid derivatives, which have been crystallized and analyzed to understand their molecular and crystal structure, as well as their intermolecular interactions . Additionally, derivatives of this compound, such as (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid, have been reported, providing insights into their structure, acidity, and coordination polymers with alkali carboxylates .

Synthesis Analysis

The synthesis of unexpected products from the reaction of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid with chalcones has been reported. This reaction is facilitated by the presence of a base and proceeds through a double Michael addition followed by an aldol reaction, forming three consecutive carbon-carbon bonds in a single operation. The process is characterized by its green chemistry approach, short reaction times, easy workup, and moderate yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as [4-(methylsulfanyl)phenyl]acetic acid, has been determined through crystallography. This compound crystallizes in the triclinic space group with specific unit cell parameters and features a classic hydrogen-bonded dimer formation. The dihedral angles between the planes of the graph-set motif and the benzyl groups provide insight into the molecular conformation within the crystal lattice .

Chemical Reactions Analysis

The reactivity of sulfanyl acetic acid derivatives is exemplified by the synthesis of coordination polymers when reacted with alkali metals. For instance, the reaction of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid with lithium, sodium, and potassium hydroxides leads to the formation of various coordination polymers with distinct geometries and metal-oxygen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular and crystal structures. The presence of hydrogen bonding, metal coordination, and the geometry of the molecules influence their stability, solubility, and reactivity. The crystal structure analysis provides valuable information on the intermolecular interactions that contribute to the molecular packing stability in the unit cell . The acidity of the carboxylic and sulfonamide groups, as well as the coordination polymers formed with alkali metals, are significant for understanding the chemical behavior of these compounds .

Scientific Research Applications

  • Summary of the Application : The compound “2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” has been found to have a fixative effect on the evaporation of fragrances . This is particularly useful in the field of perfumery, where the evaporation of fragrances can shift the olfactive impression of a perfume over time .
  • Methods of Application or Experimental Procedures : A simple and reliable method was developed to measure the evaporation kinetics of individual fragrances in a model perfume . The fixative effect of 2-oxo-2-phenylethylacetates (α-ketoesters) on perfume evaporation was then analyzed .
  • Results or Outcomes : It was found that 2-oxo-2-phenylethylacetates have a fixative effect on the evaporation of fragrances with volatilities below 5000 μg L−1 in fine fragrance and eau-de-toilette applications . The molecular structure of the compound, rather than its molecular weight, had an impact on the fixative effect to some extent .

properties

IUPAC Name

2-phenacylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVHZPLMZHPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302742
Record name NSC153308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid

CAS RN

22536-46-5
Record name NSC153308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC153308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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